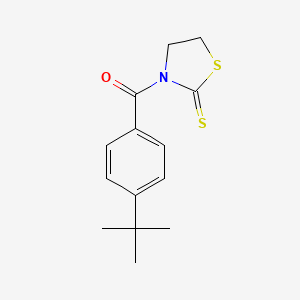

3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione

描述

属性

IUPAC Name |

(4-tert-butylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NOS2/c1-14(2,3)11-6-4-10(5-7-11)12(16)15-8-9-18-13(15)17/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXBSAVKXJJYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 4-tert-butylbenzoyl chloride with thiazolidine-2-thione. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve efficient production.

化学反应分析

Types of Reactions

3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Substitution: The hydrogen atoms in the thiazolidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiazolidine derivatives.

科学研究应用

Chemical Applications

1. Organic Synthesis:

3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione serves as an essential building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions such as:

- Nucleophilic substitutions: The thiazolidine ring can undergo nucleophilic attack, facilitating the synthesis of derivatives with varied functional groups.

- Condensation reactions: It can participate in condensation reactions to form larger molecular frameworks.

2. Reagent in Chemical Reactions:

This compound acts as a reagent in several chemical transformations, including:

- Oxidation reactions: It can be oxidized to produce sulfoxides and sulfones.

- Reduction processes: The compound can be reduced to yield alcohol derivatives, expanding its utility in synthetic pathways.

Biological Applications

1. Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antibacterial agents. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

2. Anticancer Properties:

The compound has been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation and survival. This property positions it as a promising lead compound for cancer therapeutics .

3. Antioxidant Activity:

The thiazolidine derivatives have demonstrated significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. The ability to scavenge free radicals contributes to their potential therapeutic applications .

Medicinal Applications

1. Therapeutic Potential:

The compound's interaction with biological targets suggests therapeutic applications in treating diseases such as diabetes and inflammation. Its structural similarity to known drugs (e.g., glitazones) indicates potential utility in drug design aimed at peroxisome proliferator-activated receptor gamma (PPARγ) agonism .

2. Drug Development:

Due to its unique structure and biological activity, this compound is being investigated as a scaffold for designing novel pharmaceuticals targeting various diseases .

Industrial Applications

1. Specialty Chemicals Production:

In industrial settings, this compound is used to synthesize specialty chemicals and materials due to its unique reactivity profile. Its ability to undergo various transformations makes it valuable for producing high-value chemicals used in different applications.

2. Material Science:

The compound's properties are being explored for applications in material science, particularly in the development of polymers and coatings that require specific chemical functionalities.

作用机制

The mechanism of action of 3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, modulating their activity. The benzoyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Substituent Effects on Physical and Structural Properties

The substituent on the benzoyl group significantly impacts physical properties. For example:

*Calculated based on molecular formula.

Structural Insights :

Coordination Chemistry and Reactivity

Thiazolidine-2-thiones act as ligands via the thiocarbonyl sulfur (C=S) and nitrogen atoms. Key comparisons include:

Silver Complexation :

- 3-Benzyl-1,3-thiazolidine-2-thione forms Ag complexes with dppf/dppe ligands, showing shifts in δ(C=S) IR bands (1275–1030 cm⁻¹) upon coordination .

- Bulkier substituents (e.g., tert-butyl) may reduce coordination efficiency due to steric hindrance, though electronic effects (e.g., electron-withdrawing groups) could enhance metal binding.

Synthetic Reactivity :

Thermodynamic Stability

G3-calculated enthalpies of formation for 1,3-thiazolidine-2-thione derivatives correlate with substituent electronic effects . For instance:

- Electron-donating groups (e.g., methoxy) stabilize the thione tautomer, while electron-withdrawing groups may favor alternative tautomers.

- The tert-butyl group’s inductive electron-donating effect could enhance thermodynamic stability compared to unsubstituted analogs.

生物活性

3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione is a compound that belongs to the thiazolidine family, known for its diverse biological activities. This article reviews its biological properties, focusing on its pharmacological potential, including antioxidant, anticancer, and enzyme inhibitory activities.

Overview of Thiazolidine-2-thione Derivatives

Thiazolidine derivatives have garnered attention due to their involvement in various pharmacological processes. The presence of sulfur and nitrogen in their structure contributes to their biological activity. Research has shown that modifications in the thiazolidine structure can enhance specific biological functions, making these compounds valuable in medicinal chemistry.

1. Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The thiazolidine-2-thione derivatives exhibit significant antioxidant activity, which is often evaluated using assays like the thiobarbituric acid reactive substances (TBARS) assay. For instance, certain derivatives demonstrated enhanced inhibition of lipid peroxidation, indicating their potential as effective antioxidants .

2. Anticancer Activity

The anticancer potential of thiazolidine derivatives has been widely studied. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its efficacy is often compared with standard chemotherapeutic agents. For example, a study showed that certain thiazolidinediones had IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and A549 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.45 |

| This compound | A549 | 0.53 |

| Standard Drug (e.g., Pioglitazone) | MCF-7 | 0.31 |

3. Enzyme Inhibition

Thiazolidine derivatives are also known for their enzyme inhibitory activities. Specifically, they can inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. In vitro studies have shown that certain derivatives possess potent XO inhibitory activity with IC50 values significantly lower than allopurinol, a standard treatment for hyperuricemia .

| Compound | XO Inhibition IC50 (µM) |

|---|---|

| This compound | 58.17 |

| Allopurinol | 72.15 |

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazolidine derivatives:

- Study on Antioxidant Properties : A recent study evaluated various thiazolidinediones for their antioxidant capabilities through TBARS assays. Compounds with specific substituents showed increased antioxidant activity compared to their parent compounds .

- Cytotoxicity Assessment : Research conducted on different cancer cell lines revealed that thiazolidine derivatives exhibited significant cytotoxic effects at micromolar concentrations. This highlights the potential of these compounds in cancer therapy .

- Enzyme Kinetics : Investigations into the mechanism of action revealed that certain thiazolidine derivatives act as mixed-type inhibitors of XO, providing insights into their potential therapeutic applications in managing hyperuricemia and related disorders .

常见问题

Q. What synthetic methodologies are recommended for synthesizing 3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione?

A two-step approach is commonly employed:

- Step 1 : React 4-(tert-butyl)benzoyl chloride with 1,3-thiazolidine-2-thione in a polar aprotic solvent (e.g., DMF) under reflux to form the intermediate.

- Step 2 : Optimize cyclization using formaldehyde and HCl at 90–95°C for 4 hours, followed by neutralization and recrystallization (ethanol is effective for purification) . Yield optimization may require adjusting stoichiometry, reaction time, and temperature, as demonstrated in analogous thiazolidine syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and tert-butyl group integration .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and thione (C=S) stretches in the 1650–1750 cm and 1200–1250 cm ranges, respectively .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to distinguish isotopic patterns of sulfur-containing moieties .

Q. What preliminary biological assays are suitable for evaluating its activity?

Screen for antimicrobial activity using disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Marine-derived thiazolidine analogs have shown anti-quorum sensing and antitrypanosomal activity, suggesting similar protocols .

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic structure and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Compare theoretical IR/NMR spectra with experimental data to validate structural assignments .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

Q. How should researchers address contradictory biological activity data across studies?

- Factorial Design : Use a 2 factorial approach to isolate variables (e.g., concentration, solvent, assay conditions) influencing activity discrepancies .

- Meta-Analysis : Pool data from multiple studies, applying statistical tools (ANOVA, t-tests) to identify outliers or confounding factors. Ensure standardized protocols (e.g., ISO 20776-1 for antimicrobial testing) .

Q. What strategies optimize multi-step synthesis yields while minimizing byproducts?

- Process Control : Implement in-line monitoring (e.g., TLC, HPLC) during intermediate formation to terminate reactions at optimal conversion points .

- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions .

- Catalysis : Explore Lewis acids (e.g., ZnCl) to accelerate cyclization steps, as seen in analogous heterocyclic syntheses .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

- Proteomics : Use affinity chromatography to isolate protein targets, followed by LC-MS/MS identification.

- Gene Expression Profiling : Apply RNA-seq or qPCR to assess changes in pathways (e.g., apoptosis, inflammation) post-treatment .

- Kinetic Studies : Measure enzyme inhibition constants () via Lineweaver-Burk plots for target validation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。